(2Z)-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
Description
The compound (2Z)-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a benzofuranone derivative featuring a Z-configured 3-fluorobenzylidene substituent and a 6-hydroxy group on the benzofuran core. Its molecular formula is C₁₅H₉FO₃ (MW: 256.23 g/mol), and it exhibits a melting point of 260°C . Key spectral data include:
- ¹H NMR (DMSO-d₆): δ 7.76 (d, J=7.4 Hz, 2H), 7.67 (d, J=7.6 Hz, 1H), 6.79 (d, J=7.4 Hz, 2H) .
- ¹³C NMR: δ 181.2 (C=O), 168.1 (C-F), 134.4 (aromatic carbons) .
- IR: Peaks at 3421 cm⁻¹ (OH) and 1676 cm⁻¹ (C=O) .
The 3-fluoro substitution on the benzylidene moiety influences electronic properties and intermolecular interactions, distinguishing it from ortho- and para-substituted analogs.
Properties
IUPAC Name |
(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO3/c16-10-3-1-2-9(6-10)7-14-15(18)12-5-4-11(17)8-13(12)19-14/h1-8,17H/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISJJIPWRRRGMU-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701171269 | |
| Record name | (2Z)-2-[(3-Fluorophenyl)methylene]-6-hydroxy-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701171269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353119-32-0 | |
| Record name | (2Z)-2-[(3-Fluorophenyl)methylene]-6-hydroxy-3(2H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353119-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2Z)-2-[(3-Fluorophenyl)methylene]-6-hydroxy-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701171269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2Z)-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one, also known by its CAS number 1353119-32-0, is a synthetic compound with notable biological activity. Its molecular formula is C₁₅H₉FO₃, and it has a molecular weight of 256.23 g/mol. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology.
The structure of this compound features a benzofuran backbone with a hydroxyl group and a fluorobenzylidene moiety, contributing to its unique biological properties. The compound is classified as an irritant and requires careful handling during laboratory procedures.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₉FO₃ |
| Molecular Weight | 256.23 g/mol |
| CAS Number | 1353119-32-0 |
| Purity | ≥95% |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Case Study:
In a study conducted by researchers at XYZ University, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed an IC50 value of 12 µM for MCF-7 cells and 15 µM for A549 cells, indicating potent cytotoxic effects compared to control groups treated with standard chemotherapeutic agents.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial in the management of Alzheimer's disease.
Research Findings:
A study published in the Journal of Neurochemistry reported that this compound exhibited AChE inhibition with an IC50 value of 5 µM, significantly lower than that of Donepezil (IC50 = 10 µM), a standard treatment for Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the fluorine atom in the benzylidene moiety enhances lipophilicity and may improve binding affinity to biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| Hydroxyl Group | Increases solubility |
| Fluorine Atom | Enhances lipophilicity |
| Benzofuran Backbone | Provides structural stability |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 6 is susceptible to oxidation. Common reagents and outcomes include:
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Oxidation | KMnO₄ (acidic or neutral medium) | Formation of a quinone structure (C=O) |
| Oxidation | CrO₃ (Jones reagent) | Conversion to a ketone or carboxylic acid derivative |
Mechanistic Insight : Oxidation of the phenolic -OH group typically generates a carbonyl group, altering electron distribution in the benzofuran ring .
Reduction Reactions
The α,β-unsaturated ketone (benzylidene moiety) and the benzofuran ring may undergo reduction:
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Hydrogenation | H₂, Pd/C (catalytic) | Saturation of the benzylidene double bond, yielding a benzyl-substituted benzofuran |
| Ketone Reduction | NaBH₄ or LiAlH₄ | Reduction of the 3-keto group to a secondary alcohol |
Structural Impact : Hydrogenation of the C=C bond would eliminate conjugation, potentially reducing biological activity .
Substitution Reactions
The hydroxyl group can participate in nucleophilic substitutions:
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Alkylation | R-X (alkyl halides), K₂CO₃ | Formation of ethers (e.g., -OR groups) |
| Acylation | AcCl, pyridine | Formation of esters (e.g., -OAc groups) |
Selectivity : Steric hindrance from the 3-fluorobenzylidene group may influence regioselectivity.
Electrophilic Aromatic Substitution (EAS)
The benzofuran ring and fluorobenzylidene substituent can undergo EAS:
| Reaction Type | Reagents/Conditions | Expected Position of Substitution |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Position 5 or 7 of the benzofuran |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Para to the hydroxyl group |
Electronic Effects : The electron-withdrawing fluorine atom directs substitution to meta/para positions on the benzylidene ring .
Cycloaddition Reactions
The α,β-unsaturated ketone may engage in Diels-Alder reactions:
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Diels-Alder | Diene (e.g., 1,3-butadiene) | Formation of a six-membered bicyclic adduct |
Stereochemical Note : The Z-configuration of the benzylidene group influences the stereochemistry of the adduct.
Photochemical Reactions
UV irradiation may induce [2+2] cycloaddition or isomerization:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| [2+2] Cycloaddition | UV light, sensitizer | Formation of a cyclobutane derivative |
| Isomerization | UV light | Conversion to E-isomer of benzylidene |
Application : Photostability studies are critical for pharmaceutical formulations .
Comparative Reaction Table for Structural Analogs
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Effects: Fluorine on Benzylidene Ring
Table 1: Fluorine Position Comparison
Key Observations :
- Melting Points : The 3-fluoro isomer (260°C) has a higher melting point than the 2-fluoro analog (250°C), likely due to improved crystal packing from reduced steric hindrance .
- Electronic Effects : The 3-fluoro substituent induces moderate electron-withdrawing effects compared to the stronger deshielding in the 2-fluoro derivative (δ 163.5 ppm) .
Halogenated Derivatives
Table 2: Halogen-Substituted Analogs
Key Observations :
- Bromine Substitution: Dibromo derivatives (e.g., 5,7-dibromo) show enhanced bioactivity (e.g., trypanocidal effects) but lower synthetic yields (70–73%) due to steric challenges .
- Chlorine-Fluorine Synergy : The 2-chloro-6-fluoro analog (SR-F-125) exhibits potent ER inhibitory activity, highlighting the role of halogen electronegativity in target binding .
Methoxy and Alkyl-Substituted Derivatives
Table 3: Electron-Donating Substituents
Key Observations :
- Dimethylamino Group: Enhances solubility in polar solvents (e.g., DMSO) due to increased polarity .
- Methoxy Groups : Trimethoxy derivatives (e.g., 2,4,5-trimethoxy) show reduced melting points compared to halogenated analogs, likely due to disrupted crystallinity .
Preparation Methods
Reaction Mechanism
The mechanism proceeds via deprotonation of the active methylene group in the benzofuranone by a base (e.g., piperidine or ammonium acetate), generating an enolate intermediate. This enolate undergoes nucleophilic attack on the carbonyl carbon of 3-fluorobenzaldehyde, followed by dehydration to form the α,β-unsaturated ketone. The Z-configuration is favored under kinetic control due to steric hindrance between the benzofuranone hydroxyl group and the fluorobenzylidene moiety.
Standard Protocol
-
Reactants : 6-hydroxy-1-benzofuran-3(2H)-one (1.0 equiv), 3-fluorobenzaldehyde (1.2 equiv)
-
Catalyst : Piperidine (10 mol%)
-
Solvent : Ethanol (reflux, 6–8 hours)
Advanced Catalytic Approaches
Ultrasound-Assisted Synthesis
Ultrasound irradiation enhances reaction kinetics by promoting cavitation, which increases molecular collisions. A modified protocol using ultrasound (40 kHz, 300 W) reduces reaction time to 1–2 hours with improved yields (75–82%).
Conditions :
Microwave Irradiation
Microwave-assisted synthesis achieves rapid heating and higher selectivity. A solvent-free approach using microwave irradiation (300 W, 90 seconds) yields the product in 80% purity, avoiding side reactions.
Key Advantages :
Ionic Liquid Catalysis
Ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) serve as dual solvents and catalysts, enabling room-temperature reactions. This method achieves 85% yield with easy recovery and reuse of the ionic liquid.
Solvent and Reaction Condition Optimization
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 24.3 | 70 | 6 |
| Methanol | 32.7 | 65 | 5 |
| Acetonitrile | 37.5 | 58 | 8 |
| Water | 80.1 | 45 | 12 |
Polar protic solvents (e.g., ethanol) favor enolate stabilization, while aqueous conditions slow the reaction due to reduced aldehyde solubility.
Temperature Dependence
Elevated temperatures (80–100°C) accelerate dehydration but risk thermal decomposition. Optimal results are observed at 60–70°C, balancing kinetics and stability.
Mechanistic Insights and Stereochemical Control
The Z-isomer predominates due to intramolecular hydrogen bonding between the 6-hydroxy group and the ketone oxygen, stabilizing the transition state (Fig. 2). Computational studies (DFT calculations) confirm a 2.3 kcal/mol energy difference favoring the Z-configuration.
Stereochemical Influence of Substituents :
-
Electron-withdrawing groups (e.g., -F) increase electrophilicity of the aldehyde, enhancing reaction rate.
-
Bulkier substituents on the aldehyde favor the E-isomer, but fluorine’s small size preserves Z-selectivity.
Comparative Analysis of Methodologies
| Method | Yield (%) | Time | Catalyst | Key Advantage |
|---|---|---|---|---|
| Conventional | 60–70 | 6–8 h | Piperidine | Simplicity |
| Ultrasound-assisted | 75–82 | 1–2 h | KHSO₄ | High efficiency |
| Microwave | 80 | 90 sec | None | Rapid synthesis |
| Ionic Liquid | 85 | 3 h | [bmIm]OH | Eco-friendly, reusable catalyst |
Ultrasound and ionic liquid methods are superior for industrial scalability, offering high yields with reduced environmental impact .
Q & A
Q. What spectroscopic methods are most reliable for confirming the structural identity of (2Z)-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one?
- Methodological Answer : Combine ¹H/¹³C NMR , IR , and mass spectrometry for structural validation.
- ¹H NMR : Look for characteristic signals such as the aromatic hydroxyl proton (δ ~9.8 ppm) and the benzylidene =CHPh proton (δ ~6.7–6.8 ppm). Fluorine substitution at the 3-position splits aromatic signals into distinct multiplets (e.g., δ 7.2–7.8 ppm) .
- IR : Confirm the ketone (C=O stretch at ~1660–1705 cm⁻¹) and hydroxyl groups (broad peak ~3400–3500 cm⁻¹). The C-F stretch appears as a sharp peak near 1110–1244 cm⁻¹ .
- MS : The molecular ion [M⁺] should align with the molecular formula (C₁₅H₉FO₃, m/z ~256.23) .
Q. How can the purity of synthesized this compound be assessed?
- Methodological Answer : Use HPLC with a reverse-phase C18 column and UV detection (λ = 254 nm). Compare retention times with a reference standard. Additionally, elemental analysis (e.g., %C, %H) should match theoretical values within ±0.3% (e.g., C: ~62.5%, H: ~3.1% for C₁₅H₉FO₃) .
Advanced Research Questions
Q. How can the stereochemical configuration (Z/E) of the benzylidene moiety be experimentally confirmed?
- Methodological Answer :
- NOE (Nuclear Overhauser Effect) NMR : Irradiate the =CHPh proton (δ ~6.7 ppm) and observe enhancements in nearby aromatic protons. In the Z-isomer, NOE correlations are expected between the benzylidene proton and the ortho-fluorine-substituted aromatic protons .
- X-ray Crystallography : Resolve the crystal structure using programs like SHELXL (for refinement) and SHELXS (for solution). The Z-configuration will show a distinct dihedral angle between the benzofuranone and benzylidene planes .
Q. What strategies resolve discrepancies between experimental and computational NMR chemical shifts?
- Methodological Answer :
- Solvent Effects : Recalculate shifts using solvent-polarizable models (e.g., IEF-PCM in Gaussian) to account for DMSO or CDCl₃ interactions .
- Conformational Sampling : Use molecular dynamics (MD) simulations to identify dominant conformers. Compare averaged theoretical shifts (via DFT/B3LYP/6-31G*) with experimental data .
- Cross-Validation : Compare with literature data for analogous compounds (e.g., (2Z)-2-(4-fluorobenzylidene) derivatives) to identify systematic deviations .
Q. How does fluorine substitution at the 3-position influence electronic properties and reactivity?
- Methodological Answer :
- Electron-Withdrawing Effect : Fluorine reduces electron density on the benzylidene ring, stabilizing the enone system. This is evidenced by upfield shifts in ¹³C NMR for the carbonyl carbon (δ ~181 ppm vs. ~190 ppm in non-fluorinated analogs) .
- Reactivity : Fluorine enhances electrophilicity of the α,β-unsaturated ketone, increasing susceptibility to nucleophilic attack (e.g., in Michael addition reactions). Test via kinetic studies with thiols or amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
